molecular formula C22H24ClFN6O3 B6489307 3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 903854-11-5

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Numéro de catalogue: B6489307
Numéro CAS: 903854-11-5
Poids moléculaire: 474.9 g/mol
Clé InChI: LQTKLZNPKXUBOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a purine-dione derivative featuring a complex heterocyclic scaffold. Its structure includes:

  • Imidazo[1,2-g]purine-2,4-dione core: A fused bicyclic system common in kinase inhibitors and adenosine receptor antagonists .
  • Substituents:
    • 3-position: A 2-chloro-6-fluorophenylmethyl group, introducing electron-withdrawing halogen atoms that may enhance receptor binding or metabolic stability.
    • 8-position: A 2-(morpholin-4-yl)ethyl chain, which likely improves solubility due to the morpholine moiety’s polarity.
    • 1- and 7-positions: Methyl groups, reducing steric hindrance and modulating electronic effects .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive purine derivatives targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders.

Propriétés

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN6O3/c1-14-12-29-18-19(25-21(29)28(14)7-6-27-8-10-33-11-9-27)26(2)22(32)30(20(18)31)13-15-16(23)4-3-5-17(15)24/h3-5,12H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKLZNPKXUBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

3-[(2-Fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (RN 903194-30-9)

  • Key Differences: The phenylmethyl group at the 3-position is substituted with a single 2-fluoro atom instead of 2-chloro-6-fluoro.
  • Shared Features : Morpholinylethyl chain and methyl groups at positions 1 and 7, suggesting similar solubility and pharmacokinetic profiles.

8-Ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (RN 879442-23-6)

  • Key Differences :
    • 8-position : Ethyl group instead of morpholinylethyl.
    • Impact : Reduced solubility due to the absence of morpholine’s polar amine. The shorter alkyl chain may also alter interactions with hydrophobic binding pockets .
  • Shared Features : Methyl groups at positions 1 and 7, retaining minimal steric effects.

Compounds with Related Substituent Patterns

Imidazo[1,2-a]pyridine Derivatives (e.g., Cpd 42, Cpd 32)

  • Core Structure : Imidazo[1,2-a]pyridine (vs. purine-dione in the target compound) .
  • Substituents :
    • Cpd 42 : 4-Chlorophenyl and difluorophenyl groups.
    • Cpd 32 : 4-Chlorophenyl and 6-fluorophenyl groups.
  • Impact : While halogenated aryl groups are shared, the absence of the purine-dione core likely shifts target specificity (e.g., toward kinase or GPCR pathways common to imidazo[1,2-a]pyridines) .

Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 1l)

  • Core Structure: Tetrahydroimidazo[1,2-a]pyridine with nitrophenyl and cyano groups .

Substituent-Driven Pharmacological Implications

Compound Core Structure Substituents (Position) Pharmacokinetic/Pharmacodynamic Insights
Target Compound Imidazo[1,2-g]purine 2-Cl-6-F-phenylmethyl (3), morpholinylethyl (8) Enhanced solubility (morpholine) and receptor affinity (halogens)
RN 903194-30-9 Imidazo[2,1-f]purine 2-F-phenylmethyl (3) Lower metabolic stability due to fewer halogens
RN 879442-23-6 Imidazo[2,1-f]purine Ethyl (8) Reduced solubility; potential for faster clearance
Cpd 42 (Imidazo[1,2-a]pyridine) Imidazo[1,2-a]pyridine 4-Cl, 2,6-diF-phenyl Broader kinase inhibition due to pyridine core

Critical Analysis of Structural Modifications

  • Halogenation: The 2-chloro-6-fluoro substitution in the target compound likely enhances binding to hydrophobic pockets compared to mono-halogenated analogues (e.g., RN 903194-30-9) .
  • Morpholinylethyl Chain : This group’s basic nitrogen may improve solubility and membrane permeability, contrasting with alkyl chains (e.g., RN 879442-23-6) .
  • Core Heterocycle : Purine-dione derivatives typically exhibit higher specificity for purine-binding targets (e.g., kinases) than imidazo[1,2-a]pyridines, which often target ion channels .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.